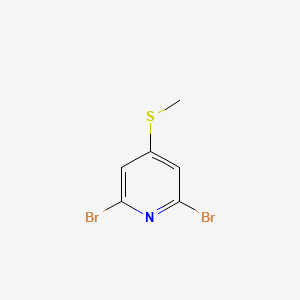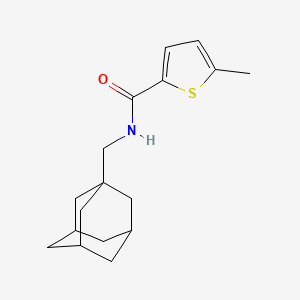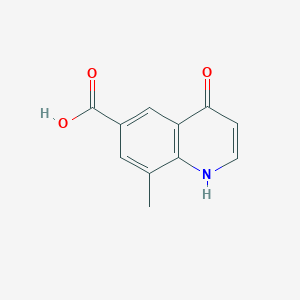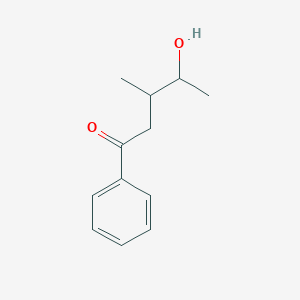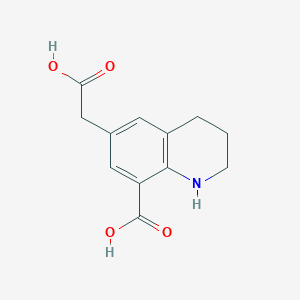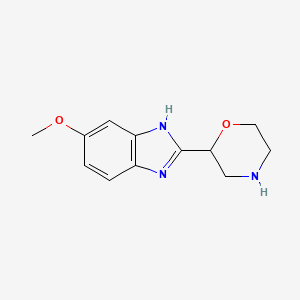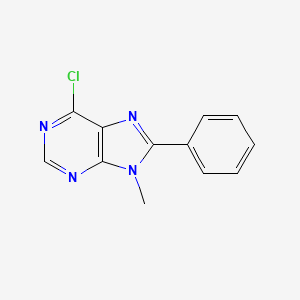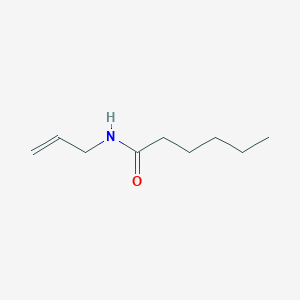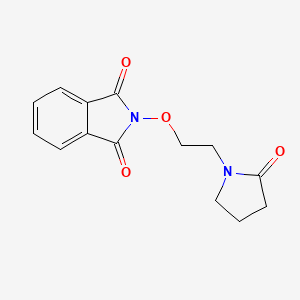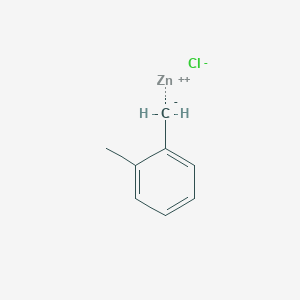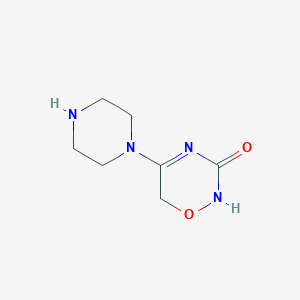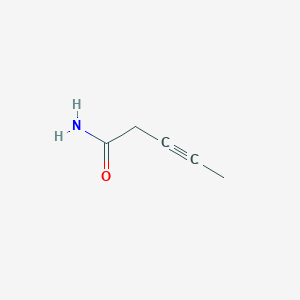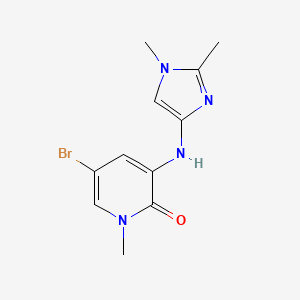![molecular formula C13H19NO3 B8448088 tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8448088.png)
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate typically involves the reaction of ®-1-(4-hydroxyphenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
(R)-1-(4-hydroxyphenyl)ethanol+tert-butyl chloroformateTEA, THF(R)-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate.
Reduction: Regeneration of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, influencing their function. The carbamate moiety can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate: An oxidized derivative with a carbonyl group.
®-Tert-butyl 1-(4-methoxyphenyl)ethylcarbamate: A methoxy-substituted analog.
®-Tert-butyl 1-(4-aminophenyl)ethylcarbamate: An amino-substituted analog.
Uniqueness
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl group and the ethylcarbamate moiety further enhances its versatility and applicability in various scientific fields.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |
InChI Key |
LTCGADYUJGMDCF-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isopropyl-1-(1-methyl-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-5-amine](/img/structure/B8448007.png)
